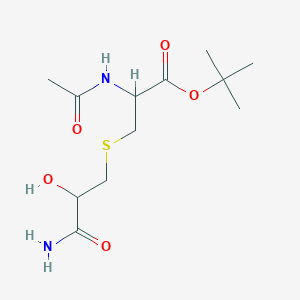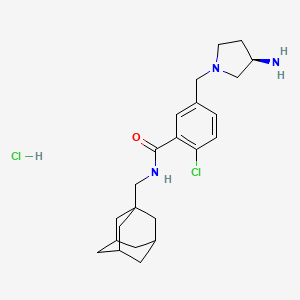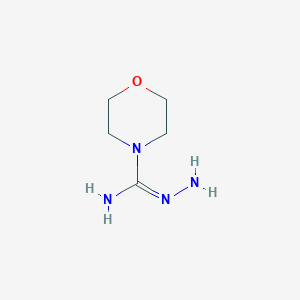
4-Morpholinecarboximidic acid hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboximidic acid, hydrazide is a chemical compound with the molecular formula C5H12N4O. It is known for its versatile applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, and a hydrazide functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidic acid, hydrazide typically involves the reaction of morpholine with hydrazine derivatives. One common method includes the reaction of morpholine with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of 4-Morpholinecarboximidic acid, hydrazide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
4-Morpholinecarboximidic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
4-Morpholinecarboximidic acid, hydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboximidic acid, hydrazide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by forming stable complexes with them. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. For example, its derivatives have been shown to induce cell cycle arrest in cancer cells by upregulating cell cycle regulatory proteins .
Comparaison Avec Des Composés Similaires
4-Morpholinecarboximidic acid, hydrazide can be compared with other similar compounds such as:
Isonicotinic acid hydrazide: Known for its use in the treatment of tuberculosis.
Quinoline hydrazides: These compounds exhibit significant anticancer activity and are used in medicinal chemistry.
Uniqueness
The uniqueness of 4-Morpholinecarboximidic acid, hydrazide lies in its versatile chemical reactivity and wide range of applications. Its ability to undergo various chemical reactions and form stable complexes with biological targets makes it a valuable compound in both research and industrial settings.
List of Similar Compounds
- Isonicotinic acid hydrazide
- Quinoline hydrazides
- Nicotinic acid hydrazide
- 2-Aminobenzoic acid hydrazide
Propriétés
Formule moléculaire |
C5H12N4O |
|---|---|
Poids moléculaire |
144.18 g/mol |
Nom IUPAC |
N'-aminomorpholine-4-carboximidamide |
InChI |
InChI=1S/C5H12N4O/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) |
Clé InChI |
DRPFSDHVKBHKIT-UHFFFAOYSA-N |
SMILES isomérique |
C1COCCN1/C(=N\N)/N |
SMILES canonique |
C1COCCN1C(=NN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(8aR,9R)-5-[[(2R,4aR,6R,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-3-methoxycyclohexa-3,5-diene-1,2-dione](/img/structure/B13401485.png)
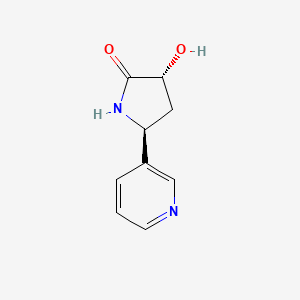
![(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
![N,N'-[(1R,2R)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B13401494.png)

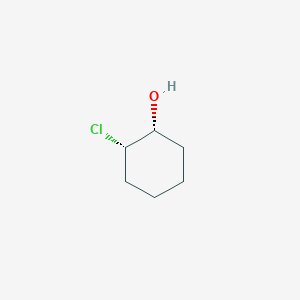
![3-(3-Bromo-5-tert-butylphenyl)-3-[[2-[[3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoyl]amino]acetyl]amino]propanoic acid](/img/structure/B13401507.png)
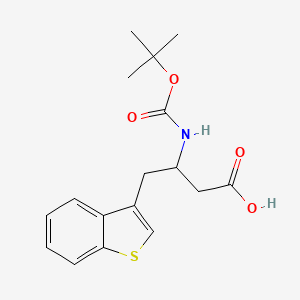
![Sodium (2S,3S,4S,5R,6S)-6-[(5-bromo-4-chloro-1H-indol-3-YL)oxy]-3,4,5-trihydroxyoxane-2-carboxylate trihydrate](/img/structure/B13401518.png)
![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13401519.png)

